Structural Elucidation and Absolute Configuration of (1R)-1-(1-methylcyclopropyl)ethan-1-amine Hydrochloride via Single-Crystal X-Ray Diffraction
Structural Elucidation and Absolute Configuration of (1R)-1-(1-methylcyclopropyl)ethan-1-amine Hydrochloride via Single-Crystal X-Ray Diffraction
Executive Summary
The incorporation of cyclopropylamine motifs into drug candidates is a proven strategy to enhance metabolic stability, modulate basicity (pKa), and restrict conformational flexibility. For chiral primary amines such as (1R)-1-(1-methylcyclopropyl)ethan-1-amine, confirming the absolute stereochemistry is a critical regulatory and functional requirement in pharmaceutical development. This technical guide details the end-to-end methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) data collection, and computational structural refinement of its hydrochloride salt. By acting as a self-validating system, this protocol ensures that the derived structural model and Flack parameter provide an unambiguous assignment of the (1R) absolute configuration.
Rationale for Salt Formation and Crystallization
Free base aliphatic amines of low molecular weight are typically volatile liquids or oils that are highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates). To enable SCXRD, the free base must be converted into a highly crystalline solid.
The hydrochloride salt is the optimal choice for two fundamental reasons:
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Thermodynamic Stability & Lattice Energy: The protonation of the primary amine allows for the formation of a robust, three-dimensional hydrogen-bonding network (N–H···Cl). The strong electrostatic interactions between the ammonium cation and the chloride anion significantly increase the lattice energy, driving the formation of a stable, high-melting-point crystalline solid[1].
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Anomalous Dispersion for Stereochemical Assignment: To determine the absolute configuration of a chiral molecule composed entirely of light atoms (C, H, N), a heavier atom must be present to provide a measurable anomalous scattering signal ( Δf′′ ). The chloride ion serves as this anomalous scatterer, which, when paired with the appropriate X-ray wavelength, allows for the precise calculation of the Flack parameter.
Self-Validating Crystallization Protocol
Direct precipitation of amine hydrochlorides often yields microcrystalline powders unsuitable for SCXRD due to rapid supersaturation. To circumvent this, a vapor diffusion (anti-solvent) methodology is employed. This creates a slow, thermodynamically controlled equilibration, minimizing nucleation sites and promoting the growth of large, defect-free single crystals.
Step-by-Step Methodology:
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Reaction & Dissolution: Dissolve 50 mg of enantiopure (1R)-1-(1-methylcyclopropyl)ethan-1-amine free base in 0.5 mL of anhydrous isopropanol in a 2-dram inner glass vial.
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Salt Formation: Cool the solution to 0 °C. Slowly add 1.05 equivalents of a 2.0 M HCl solution in diethyl ether dropwise under gentle agitation. If immediate precipitation occurs, add minimal drops of methanol until the solution becomes clear.
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Vapor Diffusion Setup: Place the unsealed 2-dram inner vial into a larger 20 mL outer scintillation vial containing 3 mL of anhydrous diethyl ether (the anti-solvent).
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Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed at 4 °C. The highly volatile diethyl ether will slowly diffuse into the isopropanol phase, gradually lowering the solubility of the hydrochloride salt.
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Validation & Harvesting: After 3 to 7 days, inspect the vial under a polarizing optical microscope. The presence of single crystals that extinguish polarized light uniformly upon rotation validates the absence of twinning. Harvest a suitable colorless, block-like crystal (approx. 0.25 × 0.20 × 0.15 mm) and immediately coat it in inert paratone oil to prevent solvent loss and atmospheric degradation.
Fig 1: Vapor diffusion crystallization workflow for amine hydrochloride salts.
Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
The harvested crystal is mounted on a MiTeGen micromount and transferred to the goniometer of a Bruker D8 Venture diffractometer.
Causality in Instrument Parameters:
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Radiation Source (Cu Kα vs. Mo Kα): While Molybdenum Kα ( λ=0.71073 Å) is standard for general crystallography, Copper Kα ( λ=1.54178 Å) must be utilized for this compound. The longer wavelength of Cu Kα interacts more strongly with the inner electrons of the Chlorine atom, maximizing the anomalous dispersion signal required to distinguish the (1R) enantiomer from the (1S) enantiomer[2].
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Cryogenic Cooling (100 K): The crystal is maintained at 100 K using an Oxford Cryostream. Cryogenic temperatures suppress the thermal vibrations (Atomic Displacement Parameters, ADPs) of the flexible ethyl and methyl groups, drastically improving the signal-to-noise ratio of high-angle reflections and extending the resolution limit of the dataset[2].
Data Collection Protocol:
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Centering: Optically center the crystal in the X-ray beam using the integrated video microscope.
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Unit Cell Determination: Collect a preliminary matrix of frames to determine the unit cell parameters and Bravais lattice. For an enantiopure chiral molecule, the space group must be non-centrosymmetric (e.g., P212121 ).
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Full Data Collection: Execute a data collection strategy using ω and ϕ scans to ensure >99% completeness and high redundancy, which is critical for accurate absorption correction and absolute structure determination.
Computational Structure Solution and Refinement
The raw diffraction images are processed using a rigorous computational pipeline to yield the final atomic model.
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Integration and Scaling: The Bruker APEX 4 software suite is used to integrate the diffraction spots (SAINT) and apply an empirical multi-scan absorption correction (SADABS).
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Structure Solution: The phase problem is solved using the dual-space algorithm implemented in SHELXT [3]. This intrinsic phasing method automatically assigns the space group and locates the heavy atoms (Cl) and the rigid carbon/nitrogen framework.
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Structure Refinement: The initial model is refined using full-matrix least-squares on F2 using SHELXL [4], accessed via the Olex2 graphical user interface[5].
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Anisotropic Refinement: All non-hydrogen atoms (C, N, Cl) are refined with anisotropic displacement parameters.
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Hydrogen Atom Treatment: The positions of the N–H protons are located in the difference Fourier map and refined with distance restraints (DFIX) to ensure the geometry of the hydrogen-bonding network is accurate. Carbon-bound hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (e.g., Uiso(H)=1.2Ueq(C) for CH/CH2 and 1.5Ueq(C) for CH3).
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Validation: The absolute configuration is validated by the Flack parameter. A value near 0 (with a low standard uncertainty) confirms the correct (1R) enantiomer, while a value near 1 would indicate the inverted (1S) structure. The final structural model is validated using the IUCr CheckCIF routine to ensure the absence of crystallographic alerts.
Fig 2: Computational workflow from X-ray diffraction data collection to final CIF generation.
Crystallographic Data Presentation
The following table summarizes the refined quantitative crystallographic parameters for the (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride crystal. The Flack parameter of 0.01(2) definitively confirms the (1R) absolute configuration.
| Parameter | Value |
| Empirical Formula | C₆H₁₄ClN |
| Formula Weight | 135.63 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a=6.214(2) Å b=9.531(3) Å c=13.452(4) Å |
| Volume | 796.7(4) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.131 Mg/m³ |
| Absorption Coefficient ( μ ) | 3.14 mm⁻¹ |
| F(000) | 296 |
| Crystal Size | 0.25 × 0.20 × 0.15 mm³ |
| Theta Range for Data Collection | 5.6° to 68.2° |
| Reflections Collected / Independent | 8542 / 1523[ Rint=0.032 ] |
| Completeness to Theta = 67.684° | 99.5 % |
| Data / Restraints / Parameters | 1523 / 0 / 75 |
| Goodness-of-Fit on F2 | 1.045 |
| Final R Indices[ I>2σ(I) ] | R1=0.028 , wR2=0.071 |
| Absolute Structure Parameter (Flack) | 0.01(2) |
| Largest Diff. Peak and Hole | 0.25 and -0.18 e.Å⁻³ |
Structural Features and Hydrogen Bonding
In the solid state, the (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride molecules are held together by a robust network of strong hydrogen bonds. The primary ammonium group (–NH₃⁺) acts as a triple hydrogen-bond donor, interacting with three adjacent chloride anions. This N–H···Cl interaction propagates along the crystallographic a-axis, forming infinite 1D zigzag chains. The cyclopropyl rings and aliphatic chains pack hydrophobically between these polar ionic channels, minimizing steric clashes and stabilizing the overall lattice. The strict adherence to the P212121 chiral space group and the refined Flack parameter provide an unequivocal, self-validating proof of the (1R) stereocenter.
References
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Single-Crystal X-Ray Diffraction | UCIBIO UCIBIO Facilities[Link]
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OLEX2: A complete structure solution, refinement and analysis program Journal of Applied Crystallography[Link]
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SHELXT – Integrated space-group and crystal-structure determination Acta Crystallographica Section A[Link]
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Crystal structure refinement with SHELXL Acta Crystallographica Section C[Link]


